molecular formula C6H8N2OS2 B12910921 2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one CAS No. 6962-95-4

2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one

Cat. No.: B12910921
CAS No.: 6962-95-4
M. Wt: 188.3 g/mol
InChI Key: LHQGXCUPODCNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidine ring substituted with two methylthio groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(methylthio)pyrimidin-4(3H)-one typically involves the reaction of appropriate pyrimidine precursors with methylthiolating agents. One common method includes the use of 2,5-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with sodium methylthiolate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methylthiolate, other nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(methylthio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

    2,4-Bis(methylthio)pyrimidine: Similar structure but with methylthio groups at positions 2 and 4.

    2,5-Dimethylpyrimidine: Lacks the sulfur atoms, with methyl groups instead.

    2,5-Bis(ethylthio)pyrimidine: Similar structure but with ethylthio groups instead of methylthio groups.

Uniqueness: 2,5-Bis(methylthio)pyrimidin-4(3H)-one is unique due to the specific positioning of the methylthio groups, which can influence its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable subject of study in various research fields.

Properties

CAS No.

6962-95-4

Molecular Formula

C6H8N2OS2

Molecular Weight

188.3 g/mol

IUPAC Name

2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8N2OS2/c1-10-4-3-7-6(11-2)8-5(4)9/h3H,1-2H3,(H,7,8,9)

InChI Key

LHQGXCUPODCNDS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(NC1=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.